5-Fluoro-2-propoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

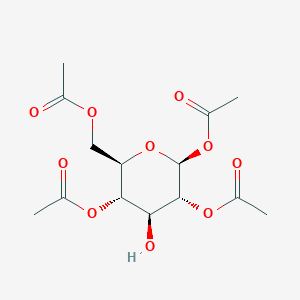

5-Fluoro-2-propoxyphenylboronic acid is a chemical compound that is part of the boronic acid family, which are known for their utility in various organic reactions, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss 5-Fluoro-2-propoxyphenylboronic acid, they do provide insights into the behavior of similar fluorinated organic compounds and their interactions with other molecules, which can be extrapolated to understand the properties and reactivity of 5-Fluoro-2-propoxyphenylboronic acid.

Synthesis Analysis

The synthesis of fluorinated organic compounds can be complex due to the reactivity of fluorine. For example, the synthesis of fluorinated arachidonic acid derivatives was achieved using a fluorinated double bond introduced by diisobutylaluminium hydride reduction of dimethylfluoromaleate . Similarly, the synthesis of fluoronicotinic acid ester was performed at room temperature without azeotropic drying of the fluoride . These methods suggest that the synthesis of 5-Fluoro-2-propoxyphenylboronic acid would likely involve careful control of reaction conditions to incorporate the fluorine atom effectively.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their properties. For instance, the crystal and molecular structure of fluoro-substituted 2-formylphenylboronic acids was determined using single-crystal X-ray diffraction, revealing the influence of the position of fluorine substituents on the properties of the compounds . This suggests that the molecular structure of 5-Fluoro-2-propoxyphenylboronic acid would also be crucial in determining its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the presence of the electronegative fluorine atom. The interaction of 5-fluoroorotic acid with transition metals resulted in various coordination compounds, indicating that fluorinated compounds can form stable complexes with metals . This property could be relevant for 5-Fluoro-2-propoxyphenylboronic acid in its potential to form complexes in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine. For example, the pKa values of fluoro-2-formylphenylboronic acids were determined and compared with other related compounds, showing the effect of fluorine on acidity . The behavior of fluorinated arachidonic acids in biological systems also demonstrated the impact of fluorine on lipid distribution and enzyme inhibition . These findings suggest that 5-Fluoro-2-propoxyphenylboronic acid would have distinct physical and chemical properties that could be exploited in various applications, such as medicinal chemistry and materials science.

科学的研究の応用

Cancer Research and Chemotherapy

5-Fluoro-2-propoxyphenylboronic acid and its derivatives have shown promising results in experimental oncology. A study emphasized the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, highlighting their capacity to induce apoptosis in A2780 ovarian cancer cells. The derivatives demonstrated strong cell cycle arrest induction in G2/M, associated with caspase-3 activation, leading to mitotic catastrophe cell morphology and an increased percentage of aneuploid and tetraploid cells. These compounds were identified as phase cycle-specific agents, showing a clear structure-activity relationship. The observed cell cycle arrest was due to significant p21 accumulation, not associated with cyclin B1 or β-tubulin degradation, underscoring their potential as novel anticancer agents with a cell cycle-specific mode of action (Psurski et al., 2018).

Analytical Chemistry and Material Science

5-Fluoro-2-propoxyphenylboronic acid and its analogs have also found applications in analytical chemistry and material science. One study developed high-performance poly(5-fluoroindole) (5-PFIn) as a charge storage material, demonstrating its superior electrochemical properties compared to its analogs. The 5-PFIn nanowires exhibited exceptional specific capacitance, cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitor applications. The fluorine substitution in the conjugated polyindole structure significantly enhanced its electrochemical charge storage capabilities (Wang et al., 2019).

Chemistry and Pharmacology

The influence of fluorine substituents on phenylboronic compounds has been a subject of extensive research due to their applications in various fields including organic synthesis, analytical chemistry, materials chemistry, biology, and medicine. Fluoro-substituted boronic acids and their derivatives, such as esters, benzoxaboroles, and boroxines, have been studied for their properties like acidity, hydrolytic stability, and spectroscopic characteristics. Additionally, these compounds have been evaluated for their applications, making them valuable in different scientific domains (Gozdalik et al., 2017).

Safety and Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

作用機序

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

In Suzuki-Miyaura coupling reactions, 5-Fluoro-2-propoxyphenylboronic acid acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, a metal catalyst, typically palladium, forms a bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound participates, is widely used in the synthesis of various organic compounds . These compounds can affect numerous biochemical pathways depending on their structure and function.

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the conditions under which they are used .

Result of Action

The result of the action of 5-Fluoro-2-propoxyphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of 5-Fluoro-2-propoxyphenylboronic acid, like other boronic acids, can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic acids can be considerably accelerated at physiological pH . This property can affect the stability and efficacy of the compound in different environments.

特性

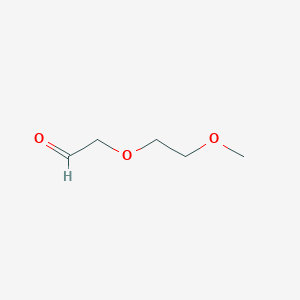

IUPAC Name |

(5-fluoro-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQRNJJJJCUOLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584286 |

Source

|

| Record name | (5-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-propoxyphenylboronic acid | |

CAS RN |

480438-73-1 |

Source

|

| Record name | (5-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)